4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-5-(trimethylsilyl)-1H-pyrazole
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Overview
Description
4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-5-(trimethylsilyl)-1H-pyrazole is a complex organic compound with the molecular formula C11H18IN2OSi This compound is characterized by the presence of an iodine atom, a tetrahydropyranyl group, and a trimethylsilyl group attached to a pyrazole ring
Preparation Methods
The synthesis of 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-5-(trimethylsilyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of a pyrazole derivative followed by the introduction of the tetrahydropyranyl and trimethylsilyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-5-(trimethylsilyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-5-(trimethylsilyl)-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-5-(trimethylsilyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-5-(trimethylsilyl)-1H-pyrazole can be compared with other similar compounds such as:
- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- 4-Iodo-1-(2-tetrahydropyranyl)indazole
These compounds share structural similarities but differ in their specific functional groups and overall chemical properties
Properties
Molecular Formula |
C11H19IN2OSi |
---|---|
Molecular Weight |
350.27 g/mol |
IUPAC Name |
[4-iodo-2-(oxan-2-yl)pyrazol-3-yl]-trimethylsilane |
InChI |
InChI=1S/C11H19IN2OSi/c1-16(2,3)11-9(12)8-13-14(11)10-6-4-5-7-15-10/h8,10H,4-7H2,1-3H3 |
InChI Key |
XJCDHSPHNWHZKO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=NN1C2CCCCO2)I |
Origin of Product |
United States |
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